N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate ethylpyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
6-Ethylpyrimidine-4-carboxamide: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structures and biological activities.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide is unique due to its dual pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .
Properties
Molecular Formula |
C14H19N5O |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H19N5O/c1-4-12-8-13(17-9-16-12)14(20)15-5-6-19-11(3)7-10(2)18-19/h7-9H,4-6H2,1-3H3,(H,15,20) |
InChI Key |
UCCBRUBTJFLECF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NCCN2C(=CC(=N2)C)C |
Origin of Product |
United States |
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